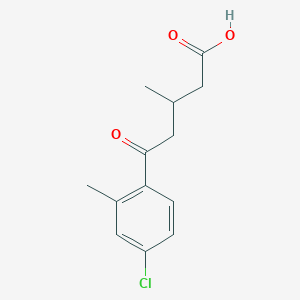

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid

Description

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is a substituted oxovaleric acid derivative featuring a 4-chloro-2-methylphenyl group at the 5-position and a methyl group at the 3-position of the pentanoic acid backbone. While direct data on its applications are sparse in the provided evidence, its structural analogs are linked to allelochemical activity () and pesticidal uses (). The compound’s molecular formula is C₁₃H₁₅ClO₃, with a molecular weight of 254.71 g/mol (calculated). Key structural features include:

- Oxo group: Increases polarity and reactivity.

- Methyl substituents: Influence steric effects and metabolic stability.

Properties

IUPAC Name |

5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)11-4-3-10(14)7-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBZNFHRIXMHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aromatic Substituent: 4-Chloro-2-methylphenyl Intermediate

The preparation begins with the synthesis of the substituted phenyl moiety, which is critical for the final compound.

- Starting Material: 4-chloro-2-methylphenol or 4-chloro-2-methylbenzene.

- Key Step: Formation of 4-chloro-2-methylphenyl methanesulfonate by reacting 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine.

- Nitration: The methanesulfonate intermediate is nitrated under mild conditions using a mixture of sulfuric acid and nitric acid at approximately 0°C, selectively introducing a nitro group at the 5-position.

- Cleavage: The methanesulfonyl group is removed by either acidic ester cleavage (heating in concentrated hydrochloric acid at ~80°C) or alkaline ester cleavage (reaction with sodium methylate or methanolic potassium hydroxide at room temperature), yielding 4-chloro-2-methyl-5-nitrophenol with high purity and yield (~95%).

Construction of the Valeric Acid Backbone and Ketone Functionality

- The pentanoic acid backbone with the 3-methyl and 5-oxo substitution is introduced through controlled alkylation and oxidation steps.

- Alkylation: The 3-methyl group is typically introduced by alkylation of a suitable pentanoic acid precursor (such as 5-oxopentanoic acid or its derivatives) using methyl halides under basic conditions.

- Acylation: Friedel-Crafts acylation or related electrophilic substitution methods can be used to attach the 4-chloro-2-methylphenyl group to the valeric acid skeleton.

- Oxidation: The ketone group at the 5-position is formed by controlled oxidation using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation.

Final Assembly and Purification

- The final coupling of the aromatic ring with the valeric acid backbone is achieved through carbon-carbon bond-forming reactions, often involving organometallic reagents or catalytic systems.

- Purification is typically done by recrystallization or chromatographic techniques to ensure high purity.

- The product is characterized by NMR, mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of methanesulfonate | 4-chloro-2-methylbenzene + methanesulfonic acid chloride + pyridine | 60–70 °C | ~89 | Isolated by ether extraction |

| Nitration | Sulfuric acid + nitric acid | ~0 °C | High | Selective nitration at 5-position |

| Ester cleavage (acidic) | Concentrated HCl | ~80 °C | ~95 | Produces 4-chloro-2-methyl-5-nitrophenol |

| Alkylation (methylation) | Methyl halide + base | Room temp to reflux | Moderate to high | Introduces methyl group at 3-position |

| Oxidation | Pyridinium chlorochromate (PCC) or similar mild oxidant | Room temp | Controlled | Forms ketone at 5-position without over-oxidation |

Research Findings and Optimization

- The nitration step benefits from mild conditions to prevent sulfonyl radical degradation, improving selectivity and yield.

- Alkaline cleavage of the methanesulfonate ester is effective at room temperature, offering a milder alternative to acidic cleavage and reducing by-products.

- The use of Friedel-Crafts acylation for aromatic substitution is well-established, but reaction conditions must be optimized to avoid polysubstitution or rearrangement.

- Alkylation reactions for methyl group introduction require careful control of base strength and temperature to maximize regioselectivity and yield.

- Oxidation with PCC is preferred over stronger oxidants to avoid degradation of sensitive functional groups.

Summary Table of Preparation Route

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid exhibits notable antimicrobial activity. In vitro studies indicate effectiveness against several bacterial strains, with mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways. This property positions the compound as a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, making it relevant in the treatment of inflammatory diseases. Studies suggest that it can modulate the expression of pro-inflammatory cytokines through the inhibition of specific signaling pathways involved in inflammation. This modulation could provide therapeutic benefits in conditions like arthritis and other inflammatory disorders.

Analgesic Activity

Preclinical models indicate that this compound may possess analgesic properties. Its interaction with pain receptors suggests a mechanism for pain relief, providing a basis for further exploration as a pain management agent.

Materials Science

In materials science, the structural characteristics of this compound facilitate the development of new materials. The compound can be utilized in synthesizing coordination polymers with specific magnetic and photoluminescent properties. Research into its derivatives has led to innovations in electronic devices, showcasing its versatility beyond biological applications .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, which can be exploited to synthesize novel compounds with desired properties for pharmaceutical and industrial applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Examined effectiveness against Gram-positive and Gram-negative bacteria | Showed significant inhibition at low concentrations; potential for new antibiotics |

| Evaluation of Anti-inflammatory Properties | Investigated modulation of cytokine expression | Demonstrated reduction in markers of inflammation in preclinical models |

| Analgesic Mechanism Study | Explored interaction with pain receptors | Indicated potential pathways for pain relief, warranting further clinical investigation |

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid

- Molecular formula : C₁₃H₁₅FO₃

- Molecular weight : 238.26 g/mol

- Key differences : Fluorine replaces chlorine at the 4-position of the phenyl ring, and the methyl group is at the 3-position instead of 2.

- Research findings : This compound was discontinued (), likely due to reduced efficacy or toxicity concerns. Fluorine’s electronegativity may alter binding affinity compared to chlorine.

5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid

- Molecular formula : C₁₀H₁₁BrO₃S

- Molecular weight : 291.16 g/mol ()

- Key differences : Thienyl (sulfur-containing heterocycle) replaces the phenyl ring, with bromine at the 3-position.

- Research findings : Bromine’s larger atomic radius and thienyl’s aromaticity may enhance electrophilic reactivity, influencing bioactivity and degradation pathways.

5-(4-Chlorophenyl)-3-phenyl-pent-2-enoic acid

- Molecular formula : C₁₇H₁₅ClO₂

- Molecular weight : 286.75 g/mol ()

- Key differences: A double bond at the 2-position (pent-2-enoic acid) and a phenyl group replaces the methyl at position 3.

- The phenyl group increases hydrophobicity.

Structural and Functional Analysis Table

Key Research Findings and Implications

- Halogen Effects : Chlorine and bromine enhance lipophilicity and electrophilicity, influencing bioactivity and environmental persistence. Fluorine’s electronegativity may reduce binding in some targets .

- Substituent Position : The 2-methyl vs. 3-methyl on the phenyl ring alters steric interactions, affecting molecular recognition (e.g., enzyme binding) .

- Applications: Structural analogs like chlordimeform () were used as pesticides but withdrawn due to carcinogenicity, highlighting the importance of substituent choice in safety .

Biological Activity

5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 254.72 g/mol. The compound features a chlorinated aromatic ring and a keto acid functional group, which are critical for its biological interactions.

The biological activity of this compound is influenced by its structural features:

- Chlorine Substitution : The presence of the chloro group can enhance binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions.

- Keto Acid Functionality : The keto acid moiety may participate in key biochemical reactions, including enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties against various strains of bacteria, particularly Gram-positive organisms. Preliminary studies suggest that this compound may also inhibit bacterial growth through enzyme inhibition mechanisms.

| Activity | Target Organisms | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Inhibition of bacterial enzymes |

| Potential antifungal | Fungal species | Disruption of cell wall synthesis |

Anticancer Activity

The compound's potential anticancer properties have been explored in several studies. It has been noted for its ability to inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

Case Study: Inhibition of c-Myc/Max Dimerization

In vitro studies have shown that related compounds can disrupt the c-Myc/Max dimerization, which is crucial for cancer cell proliferation. The inhibition leads to a G1 phase arrest in the cell cycle, suggesting potential therapeutic applications in cancer treatment.

Research Findings

- Antibacterial Studies : A study found that similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may share these properties.

- Cytotoxicity Assessments : In various assays, compounds with similar structures exhibited cytotoxic effects on cancer cell lines, leading to apoptosis and reduced viability .

- Enzyme Interaction Studies : Research has indicated that the compound may interact with specific enzymes involved in metabolic processes, potentially leading to altered cellular responses and therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid, and how can purity be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous pathways for structurally related chlorophenyl derivatives (e.g., condensation of substituted benzaldehydes with ketones or cyclic intermediates followed by oxidation) can be adapted . For purity optimization, high-performance liquid chromatography (HPLC) or recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) are recommended. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis or NMR spectroscopy .

Q. How can the structural configuration of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). Refinement programs like SHELXL (for small-molecule structures) or WinGX (for data integration) can resolve bond lengths, angles, and stereochemistry . For non-crystalline samples, compare experimental IR or NMR data with computational predictions (e.g., DFT-based spectral simulations) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : While toxicity data specific to this compound is unavailable, structurally related chlorophenyl derivatives (e.g., chlordimeform) are classified as probable carcinogens and toxic to aquatic life . Use fume hoods, nitrile gloves, and closed systems for synthesis. Follow waste disposal protocols for halogenated organics. Conduct a risk assessment using tools like EPA DSSTox to infer hazards .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered atoms or twinning) be resolved during structure refinement?

- Methodological Answer : For disordered regions, use SHELXL ’s PART and SUMP instructions to model alternative conformations. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. For twinned data (common in non-centrosymmetric crystals), employ the TWIN command with a BASF parameter to refine the twin fraction . Validate results using the CIF-check tool in WinGX to ensure compliance with IUCr standards .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer : Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, palladium-catalyzed coupling reactions (used in analogous aryl synthesis) often require inert atmospheres and ligand optimization . Use inline FTIR or Raman spectroscopy to monitor intermediate formation and quench side reactions. Scale-up via flow chemistry can enhance heat/mass transfer and reduce byproducts .

Q. How can computational methods predict the compound’s reactivity or biological activity?

- Methodological Answer : Perform in silico studies using molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes with hydrophobic active sites, given the compound’s aryl and ketone groups). Use QSAR models trained on chlorophenyl derivatives to estimate toxicity or pharmacokinetics . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer : First, verify computational parameters (e.g., solvent model, DFT functional) match experimental conditions. For NMR, ensure correct referencing (e.g., TMS at 0 ppm) and consider solvent effects. If proton shifts deviate >0.5 ppm, re-examine tautomeric or conformational states. For IR, check for hydrogen bonding or polymorphism. Cross-validate with alternative techniques like mass spectrometry (HRMS) .

Q. What steps resolve inconsistencies in crystallographic refinement metrics (e.g., high R-factors)?

- Methodological Answer : High R-values (>5%) may indicate poor data quality or incorrect space group assignment. Re-process raw data using XDS or SAINT to check for indexing errors. If twinning is suspected (e.g., intensity statistics >0.5), use PLATON ’s TWIN check. For residual electron density peaks, model solvent molecules or apply SQUEEZE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.